molecular formula C13H19NO B6260223 4-[(2-methylphenyl)methoxy]piperidine CAS No. 81151-51-1

4-[(2-methylphenyl)methoxy]piperidine

Cat. No.: B6260223
CAS No.: 81151-51-1
M. Wt: 205.3
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Description

4-[(2-Methylphenyl)methoxy]piperidine is a piperidine derivative featuring a methoxy group substituted with a 2-methylphenyl moiety at the 4-position of the piperidine ring. Structurally, the compound consists of a piperidine core with a benzyloxy substituent, where the phenyl ring is ortho-substituted with a methyl group (Figure 1). Piperidine derivatives are of significant interest in medicinal chemistry due to their versatility in modulating neurotransmitter systems, particularly as allosteric modulators or orthosteric ligands.

Properties

CAS No.

81151-51-1

Molecular Formula

C13H19NO

Molecular Weight

205.3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The most straightforward method for synthesizing 4-[(2-methylphenyl)methoxy]piperidine involves a nucleophilic substitution reaction between 4-methoxy-2-methylbenzyl chloride and piperidine. This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate piperidine, enhancing its nucleophilicity. The mechanism involves the attack of the piperidine nitrogen on the electrophilic benzyl carbon, displacing the chloride leaving group.

Key reaction parameters include:

  • Temperature : Room temperature to 80°C

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile)

  • Yield : Moderate (50–70%, estimated based on analogous reactions)

This method is favored for its simplicity and minimal requirement for specialized reagents. However, competing side reactions, such as over-alkylation or hydrolysis of the benzyl chloride, can reduce yields.

Trichloroacetimidate-Mediated O-Alkylation

A more advanced synthetic strategy, adapted from patents describing analogous piperidine derivatives, utilizes a trichloroacetimidate intermediate. This method involves three stages:

  • Formation of the Trichloroacetimidate :
    Reacting 2-methylbenzyl alcohol with trichloroacetonitrile in the presence of a base (e.g., K₂CO₃) yields the corresponding trichloroacetimidate. This intermediate is highly electrophilic, facilitating subsequent O-alkylation.

  • Lewis Acid-Catalyzed Coupling :
    The trichloroacetimidate undergoes O-alkylation with 4-hydroxypiperidine in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This step proceeds efficiently at low temperatures (−20°C to 0°C), minimizing side reactions.

  • Deprotection :
    Acidic hydrolysis (e.g., HCl in methanol) removes the trichloroacetimidate protecting group, yielding the final product.

Advantages :

  • Higher regioselectivity compared to nucleophilic substitution.

  • Improved yields (75–85% over three steps).

  • Scalability for industrial production.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic SubstitutionTrichloroacetimidate Method
Reaction Steps 13
Yield 50–70%75–85%
Temperature RT to 80°C−20°C to 25°C
Catalyst Base (NaOH/K₂CO₃)Lewis acid (BF₃·OEt₂)
Byproducts Over-alkylation productsMinimal

The trichloroacetimidate method outperforms nucleophilic substitution in yield and selectivity but requires additional steps and specialized reagents. The choice of method depends on the desired scale and purity requirements.

Structural and Reaction Data

Compound Characterization

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
IUPAC Name3-(4-Methoxy-2-methylphenyl)piperidine
Key IR Absorptions1250 cm⁻¹ (C–O–C), 2800 cm⁻¹ (C–H aromatic)

The structural integrity of the product is confirmed via NMR and mass spectrometry, with the methoxy group resonating at δ 3.75 ppm (singlet) in the ¹H NMR spectrum.

Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states.

  • Catalyst Loading : Lewis acid concentrations >5 mol% in the trichloroacetimidate method reduce reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylphenyl)methoxy]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

4-[(2-methylphenyl)methoxy]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine)

  • Structural Differences : AC-42 shares the 2-methylphenyl moiety but differs in its substitution pattern. It has a 4-oxo-butyl chain and an n-butyl group at the 1-position of the piperidine ring, unlike the methoxy-benzyl group in 4-[(2-methylphenyl)methoxy]piperidine .
  • Pharmacological Profile : AC-42 is a well-characterized allosteric agonist of the M1 mAChR. It binds to a site distinct from the orthosteric acetylcholine-binding site, inducing receptor activation through conformational changes. This allosteric mechanism reduces off-target effects compared to orthosteric agonists .
  • Key Data :

    Parameter AC-42
    Receptor Target M1 mAChR (allosteric site)
    Binding Affinity (Ki) ~100 nM (M1 selective)
    Functional Activity Full agonist (EC50 = 1.2 µM)
    Selectivity >100-fold over M2-M5 receptors
    Synthetic Route Multi-step alkylation/ketone formation

4-(4-Methoxyphenoxy)piperidine

  • Structural Differences: This compound has a para-methoxyphenoxy group at the 4-position of piperidine, contrasting with the ortho-methyl-substituted benzyloxy group in the target compound .
  • However, steric hindrance from the ortho-methyl group in this compound may limit binding to certain receptors .

Benzisoxazole-Piperidine Hybrids

  • Structural Features : Compounds like those in incorporate a benzisoxazole ring linked to piperidine via ether or methylene bridges.
  • Activity Trends :
    • Ether-linked derivatives exhibit higher 5-HT4 receptor affinity (Ki < 5 nM) but weaker acetylcholinesterase (AChE) inhibition.
    • Methylene-linked analogs show improved AChE inhibition (IC50 = 36–240 nM) due to increased conformational flexibility .
  • Relevance to Target Compound : The methoxy-benzyl group in this compound may similarly balance receptor affinity and enzyme inhibition, depending on linker flexibility.

1-(2-Methoxyphenyl)piperazine Derivatives

  • Synthetic Routes : Reductive amination (e.g., NaBH3CN/MeOH) is commonly used to attach aryl groups to piperidine cores, as seen in and .
  • Functional Outcomes: Derivatives with 2-methoxyphenyl groups often exhibit dual activity at serotonin and dopamine receptors, suggesting that this compound may also interact with monoaminergic systems .

Structure-Activity Relationship (SAR) Analysis

Compound Key Substituent Receptor Target Activity Mechanism
4-[(2-MP)methoxy]piperidine 2-methylbenzyloxy Hypothesized: M1/5-HT4 Unknown (predicted allosteric) Likely allosteric
AC-42 4-oxo-butyl + n-butyl M1 mAChR Allosteric agonist Conformational change
4-(4-Methoxyphenoxy)piperidine para-methoxyphenoxy 5-HT4/AChE Moderate AChE inhibition Orthosteric/modulatory
Benzisoxazole-piperidines Benzisoxazole + methylene 5-HT4/AChE Dual activity Flexible binding

Biological Activity

Overview

4-[(2-methylphenyl)methoxy]piperidine is a piperidine derivative that has garnered attention for its diverse biological activities. With a molecular formula of C13_{13}H19_{19}NO and a molecular weight of approximately 205.3 g/mol, this compound features a piperidine ring substituted with a methoxy group and a 2-methylphenyl group, which contribute to its unique chemical and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effectively inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Studies have explored its efficacy in cancer treatment, revealing its ability to induce apoptosis in cancer cells and inhibit tumor growth .

The mechanism of action of this compound involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may influence signaling pathways associated with cell proliferation and apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Efficacy : In vitro experiments showed that this compound induced apoptosis in breast cancer cell lines, with mechanisms involving the modulation of the Akt signaling pathway. This pathway is crucial for cell survival and proliferation .
  • Binding Affinity Studies : Interaction studies revealed that the compound binds selectively to specific receptors involved in pain modulation, suggesting potential applications in pain management therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC13_{13}H19_{19}NOAntimicrobial, Anticancer
4-(4-Methoxy-2-methylphenyl)piperidineC13_{13}H19_{19}NOSimilar potential activities
4-[(2-Methylbenzyl)oxy]piperidine hydrochlorideC14_{14}H21_{21}ClNRelated structural features

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-methylphenyl)methoxy]piperidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 2-methylbenzyl bromide in the presence of a base (e.g., NaOH or triethylamine) in anhydrous dichloromethane . Grignard reactions may also introduce aryl groups to the piperidine ring, as seen in analogous syntheses of 4-methoxy-4-(4-methylphenyl)piperidine . Purification typically involves crystallization or chromatography .

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like methoxy and aryl ether linkages . X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols . Toxicity data may be limited, so assume acute toxicity and prioritize exposure minimization .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology : Optimize solvent polarity (e.g., THF for Grignard reactions ) and reaction time. Catalytic agents like phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance substitution efficiency. For example, a 72-hour reaction at 60°C improved yields in analogous piperidine derivatives . Monitor progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology : Validate assays using standardized cell lines (e.g., HEK293 for receptor binding) and replicate conditions from primary literature. Compare results with structurally similar compounds, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, to identify substituent-specific effects . Use computational modeling (e.g., molecular docking) to predict binding affinities and rationalize discrepancies .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties?

  • Methodology : Conduct in vitro metabolic stability assays using liver microsomes and cytochrome P450 inhibition studies. For in vivo analysis, use radiolabeled analogs (e.g., ¹⁴C-labeled this compound) to track absorption and excretion in rodent models . Adjust solubility via salt formation (e.g., hydrochloride salts) to enhance bioavailability .

Data Analysis and Interpretation

Q. How can researchers differentiate between byproducts and the target compound in crude mixtures?

  • Methodology : Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify molecular ions of byproducts. Compare retention times with pure standards. For example, methoxy group elimination or aryl ring oxidation are common side reactions; these can be minimized by controlling reaction temperature and oxygen exposure .

Q. What computational tools are suitable for predicting the compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for substitution or oxidation reactions. Software like Schrödinger’s Maestro predicts regioselectivity in electrophilic aromatic substitution . Validate predictions with experimental data from analogous reactions, such as sulfonylation or nitro-group reductions .

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